An In-depth Technical Guide to 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine (CAS 191958-39-3): Properties, Synthesis, and Application
An In-depth Technical Guide to 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine (CAS 191958-39-3): Properties, Synthesis, and Application
Introduction: The Strategic Value of the 4-Methyl-tetrahydropyridine Scaffold
In the landscape of modern drug discovery and synthetic chemistry, heterocyclic scaffolds are indispensable tools for constructing novel molecular architectures with tailored biological activities. Among these, the tetrahydropyridine motif is a recurring feature in a wide array of pharmaceuticals and bioactive natural products.[1][2] This guide focuses on a specific, functionally critical derivative: 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine (CAS 191958-39-3).
The strategic placement of a methyl group at the C4 position introduces a chiral center and provides a subtle yet significant modification that can influence binding affinity, metabolic stability, and the overall conformational rigidity of the final compound. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is equally crucial, rendering the otherwise reactive secondary amine inert to a wide range of reaction conditions, thereby enabling selective transformations elsewhere in the molecule.[3]
While comprehensive, publicly available data for this exact CAS number is limited, this guide will provide a deep technical analysis based on the well-established chemistry of the N-Boc-tetrahydropyridine core. By leveraging data from closely related analogs and fundamental principles of organic chemistry, we will construct a robust profile of its properties, reactivity, and utility for researchers, scientists, and drug development professionals.
Section 1: Physicochemical and Spectroscopic Profile
The chemical properties of a building block are foundational to its application. They dictate solubility, reactivity, and the analytical methods required for characterization. The properties of 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine are determined by the interplay between the lipophilic Boc and methyl groups and the polar carbamate and enamine-like functionality within the ring.
The following table summarizes the calculated and predicted properties for this compound. These values are derived from computational models and data from analogous structures, such as 1-Boc-4-methylpiperidine and N-Boc-1,2,3,6-tetrahydropyridine.[4][5][6]
| Property | Predicted Value / Description | Rationale & Significance for Researchers |
| Molecular Formula | C₁₁H₁₉NO₂ | Directly impacts molecular weight and elemental analysis. |
| Molecular Weight | 197.27 g/mol | Essential for all stoichiometric calculations in reaction planning. |
| Appearance | Colorless to light yellow oil or low-melting solid | Provides a preliminary check for material purity. The presence of color may indicate degradation or impurities. |
| Boiling Point | Estimated >250 °C (at 760 mmHg) | High boiling point is typical for compounds of this molecular weight with polar functionality. Vacuum distillation is required for purification. |
| Density | ~0.99 g/mL | Similar to related N-Boc heterocycles.[7] Useful for volume-to-mass conversions in the lab. |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc, Acetone | The dominant nonpolar character from the Boc and alkyl framework ensures good solubility in common organic solvents. |
| Water Solubility | Poorly soluble | The large hydrophobic groups limit solubility in aqueous media, a key consideration for workup procedures and biological assays. |
Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below are the predicted spectral features, which serve as a benchmark for researchers synthesizing or using this molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~5.3-5.8 ppm (broad singlet, 1H): This signal corresponds to the vinylic proton at C5, characteristic of the tetrahydropyridine double bond.
-
δ ~3.8-4.1 ppm (multiplet, 2H): Protons at the C2 position, adjacent to the nitrogen atom and deshielded by the carbamate.
-
δ ~3.0-3.4 ppm (multiplet, 2H): Protons at the C6 position, also adjacent to the nitrogen.
-
δ ~1.8-2.5 ppm (multiplet, 3H): Aliphatic protons at C3 and the C4 methine proton. The complexity arises from diastereotopicity and spin-spin coupling.[8]
-
δ ~1.45 ppm (singlet, 9H): The characteristic, sharp signal of the nine equivalent protons of the tert-butyl group on the Boc protector.[9]
-
δ ~1.0 ppm (doublet, 3H): The methyl group at C4, appearing as a doublet due to coupling with the C4 proton.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~154-156 ppm: The carbonyl carbon of the Boc group.[9]
-
δ ~120-130 ppm: The sp² hybridized carbons of the double bond (C5 and C6).
-
δ ~79-81 ppm: The quaternary carbon of the Boc group (C(CH₃)₃).[9]
-
δ ~40-45 ppm: The sp³ carbons adjacent to the nitrogen (C2).
-
δ ~28-35 ppm: The remaining aliphatic ring carbons (C3, C4) and the C4-methyl carbon.
-
δ ~28.4 ppm: The three equivalent methyl carbons of the Boc group.
-
-
IR (Infrared) Spectroscopy:
-
~1690-1710 cm⁻¹ (strong): The most prominent peak, corresponding to the C=O (carbonyl) stretch of the carbamate (Boc group).
-
~2850-2980 cm⁻¹ (medium-strong): C-H stretching vibrations from the aliphatic and methyl groups.
-
~1640-1660 cm⁻¹ (weak-medium): C=C stretching of the tetrahydropyridine ring.
-
Section 2: Synthesis, Reactivity, and Handling
Understanding the synthesis and reactivity of 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine is paramount for its effective use as a synthetic intermediate.
A logical and common approach to synthesizing N-Boc-tetrahydropyridines involves the partial reduction of a corresponding pyridinium salt or the controlled reduction of a protected piperidone. One plausible route begins with 4-methylpyridine (4-picoline).[10]
Caption: A plausible synthetic route to the target compound.
Causality Behind Experimental Choices:
-
N-Boc-pyridinium Salt Formation: Direct protection of pyridine with Di-tert-butyl dicarbonate (Boc₂O) is inefficient. Activation, often via N-acylation followed by reaction with an electrophile or by using a strong alkylating agent in the presence of Boc₂O, is necessary to form the reactive pyridinium intermediate.
-
Selective Reduction: The use of a mild hydride source like sodium borohydride (NaBH₄) is crucial. Harsher reducing agents (e.g., H₂/Pd/C at high pressure) would likely lead to the fully saturated piperidine ring. The regioselectivity of the hydride attack (at C2 or C6) can lead to a mixture of tetrahydropyridine isomers, necessitating chromatographic purification.
The true synthetic utility of this compound lies in the predictable reactivity of the Boc group. Its primary function is to be removed, unmasking the secondary amine for further elaboration.
Protocol: Boc Group Deprotection via Acidolysis
This protocol describes the standard and reliable method for removing the Boc protecting group.
-
Dissolution: Dissolve 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Scientist's Insight: Anhydrous DCM is used to prevent side reactions involving water. The concentration is kept relatively low to ensure efficient stirring and heat dissipation.
-
-
Inert Atmosphere (Optional but Recommended): Purge the flask with an inert gas (Nitrogen or Argon).
-
Scientist's Insight: While not always strictly necessary for deprotection, an inert atmosphere is good practice to prevent the introduction of atmospheric moisture, especially if the resulting amine is sensitive.
-
-
Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Scientist's Insight: The reaction is exothermic; cooling prevents a rapid temperature increase. Using an excess of TFA ensures the reaction goes to completion in a timely manner. TFA is chosen for its volatility, which aids in its removal during workup.
-
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Trustworthiness: TLC is a self-validating step. A new, more polar spot corresponding to the free amine salt should appear, and the initial, less polar spot of the Boc-protected starting material should disappear.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product will be the trifluoroacetate salt of the amine.
-
Neutralization & Extraction: Dissolve the crude residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (1M NaOH) to neutralize the acid and generate the free amine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.
-
Scientist's Insight: The basic wash is critical. The free amine is often more useful for subsequent coupling reactions than the salt form. Ensure the aqueous layer is basic (pH > 9) to confirm complete neutralization.
-
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat.[11][12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (except for controlled deprotection).[11]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[14]
Section 3: Applications in Research and Drug Development
The 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine scaffold is primarily a synthetic intermediate, a molecular "Lego brick," for building more complex target molecules. Its value is realized after the Boc group is removed.
The deprotected 4-methyl-1,2,3,4-tetrahydropyridine provides a nucleophilic secondary amine. This functional handle is a gateway to a multitude of chemical transformations, allowing for the facile introduction of this scaffold into lead compounds.
Caption: Workflow illustrating the use of the scaffold in synthesis.
The tetrahydropyridine core is prevalent in molecules targeting the central nervous system (CNS) and has been incorporated into inhibitors for various enzymes. For instance, related tetrahydropyridopyrimidine scaffolds have been investigated as potent human topoisomerase II inhibitors for cancer treatment.[15] The introduction of the 4-methyl group can provide an important hydrophobic interaction in a protein's binding pocket or restrict the conformational flexibility of the ring, leading to enhanced potency or selectivity.
-
Modulation of pKa: The nitrogen in the tetrahydropyridine ring is basic. The exact pKa of its conjugate acid is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This property influences the charge state of the molecule at physiological pH, which in turn affects its ability to cross cell membranes.
-
Scaffold for Diversity: The structure is a rigid scaffold that projects substituents in defined three-dimensional vectors. By attaching different chemical groups (R-groups in the diagram above), chemists can rapidly generate a library of analogs to explore the structure-activity relationship (SAR) of a new drug candidate.
-
Metabolic Stability: The methyl group at C4 can block a potential site of metabolism (e.g., oxidation), potentially increasing the half-life of a drug in the body.
Conclusion
1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine is a specialized chemical building block of significant interest to synthetic and medicinal chemists. While detailed experimental data for this specific compound is not widely published, a thorough understanding of its properties and reactivity can be confidently extrapolated from the well-documented chemistry of its parent scaffold. Its value lies in the strategic combination of a conformationally relevant 4-methyl-tetrahydropyridine core and the versatile Boc-protecting group. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable intermediate into their synthetic programs, empowering the development of the next generation of therapeutics and fine chemicals.
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